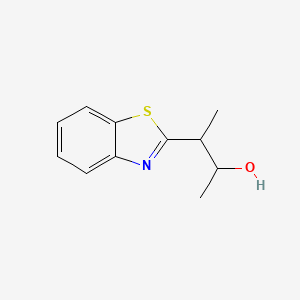
2-(1,3-Benzotiazol-2-il)butan-2-ol
Descripción general
Descripción
3-(1,3-Benzothiazol-2-yl)butan-2-ol is a useful research compound. Its molecular formula is C11H13NOS and its molecular weight is 207.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-Benzothiazol-2-yl)butan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Benzothiazol-2-yl)butan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
2-(1,3-Benzotiazol-2-il)butan-2-ol ha sido evaluado por su potencial como agente antibacteriano. Los estudios han demostrado que exhibe actividad contra cepas bacterianas tanto gram-positivas como gram-negativas, lo que lo convierte en un candidato para futuras investigaciones en el desarrollo de nuevos fármacos antibacterianos .
Propiedades Anticonvulsivas
También se han realizado investigaciones sobre las propiedades anticonvulsivas de este compuesto. Los estudios computacionales sugieren que puede tener un uso potencial en el tratamiento de trastornos convulsivos .
Modelado QSAR
El compuesto se ha utilizado en el modelado QSAR (Relación Cuantitativa Estructura-Actividad) para establecer correlaciones entre las propiedades fisicoquímicas y la actividad biológica. Esto es particularmente útil en el diseño de nuevos compuestos con los efectos biológicos deseados .
Colorantes Fluorescentes
this compound se ha utilizado en la síntesis de nuevos colorantes azo dispersos fluorescentes. Estos colorantes tienen aplicaciones en varias industrias, incluidas las textiles y los ensayos bioquímicos .
Potencia Biológica
El andamiaje de benzotiazol, que es parte de la estructura de este compuesto, es conocido por estar presente en moléculas biológicamente potentes con una amplia gama de aplicaciones, que incluyen actividades antifúngicas, antioxidantes, antimicrobianas, antiproliferativas, anticonvulsivas e incluso anti-VIH .
Propiedades
IUPAC Name |
3-(1,3-benzothiazol-2-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-7(8(2)13)11-12-9-5-3-4-6-10(9)14-11/h3-8,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIQXWOAAIBYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B1529355.png)
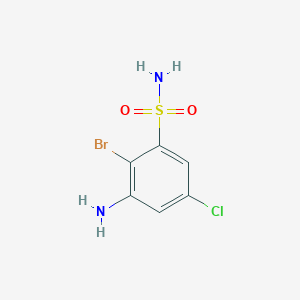
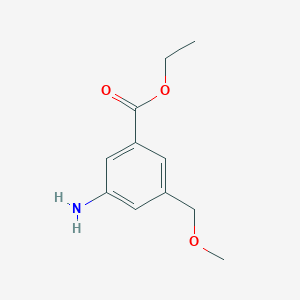
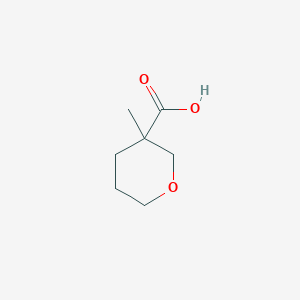
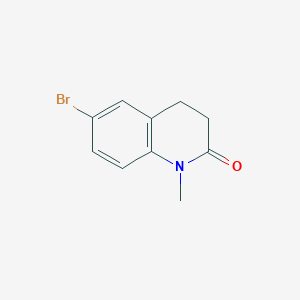
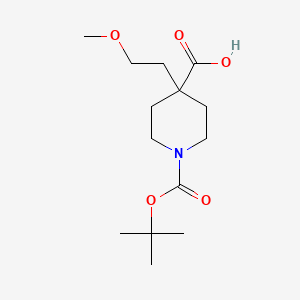

![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)

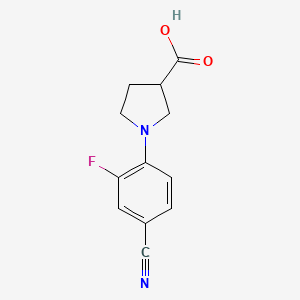
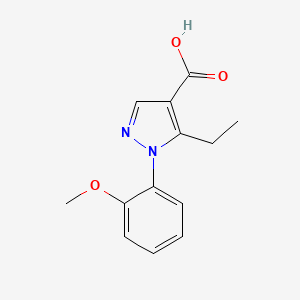
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide](/img/structure/B1529374.png)
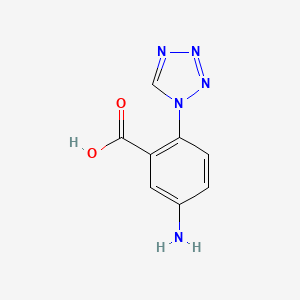
![3-Thia-9-azaspiro[5.5]undecane](/img/structure/B1529377.png)
